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Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in flow

cytometry for the analysis of various cellular processes.[1][2][3] As a metachromatic dye, AO

exhibits differential fluorescence depending on its interaction with cellular components, making

it a powerful tool for assessing cell cycle status, apoptosis, and lysosomal integrity.[2][4] This

document provides detailed protocols and application notes for the use of Acridine Orange
Base in flow cytometry.

Acridine Orange intercalates into double-stranded DNA (dsDNA), emitting a green

fluorescence, while it binds to single-stranded DNA (ssDNA) and RNA via electrostatic

interactions, resulting in a red fluorescence. Furthermore, as a weak base, AO accumulates in

acidic organelles such as lysosomes, where it forms aggregates that emit red to orange

fluorescence. This differential staining allows for the simultaneous analysis of multiple cellular

parameters within a single sample.

Mechanism of Differential Staining

The dual-color emission of Acridine Orange is central to its utility in flow cytometry. When AO

binds to dsDNA, it remains as a monomer and fluoresces green. In contrast, when it binds to
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ssDNA or RNA, or when it aggregates at high concentrations in acidic compartments, it forms

dimers that fluoresce red. This property enables the discrimination of cell populations based on

their nucleic acid content and the integrity of their acidic vesicular organelles (AVOs).
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Caption: Mechanism of Acridine Orange differential fluorescence.

I. Cell Cycle Analysis
Acridine Orange can distinguish between different phases of the cell cycle by simultaneously

measuring DNA and RNA content. Cells in G0/G1 have a diploid DNA content and low RNA

content, while cells in S phase have increasing DNA content and moderate RNA content. G2/M

cells have a tetraploid DNA content and high RNA content.

Experimental Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b158528?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from established methods for cell cycle analysis using Acridine

Orange.

A. Reagent Preparation

Reagent Composition Storage

AO Stock Solution
2 mg/mL Acridine Orange in

dH₂O
4°C, protected from light

Citrate-Phosphate Buffer (pH

3.0)

79.45 mL 0.1M Citric Acid +

20.55 mL 0.2M Dibasic

Sodium Phosphate

Room Temperature

Stock Buffer #1

(Permeabilization)

0.1% Triton X-100, 0.2M

Sucrose, 10⁻⁴M EDTA in pH

3.0 Citrate-Phosphate Buffer

4°C

Stock Buffer #2 (Staining

Base)

0.1M NaCl in pH 3.8 Citrate-

Phosphate Buffer
4°C

AO Staining Solution

0.1 mL AO Stock Solution +

9.9 mL Stock Buffer #2 (Final

AO: 20 µg/mL)

Prepare fresh

B. Staining Procedure

Start:
10^5 - 10^6 cells
in 100 µL media

Add 0.5 mL
Stock Buffer #1

Incubate
1 minute

Add 0.5 mL
AO Staining Solution

Analyze Immediately
on Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for cell cycle analysis with Acridine Orange.

Harvest 1x10⁵ to 1x10⁶ cells in 100 µL of media or PBS.
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Add 0.5 mL of cold Stock Buffer #1 to the cell suspension.

Incubate for 1 minute at room temperature.

Add 0.5 mL of AO Staining Solution.

Analyze immediately on a flow cytometer.

C. Flow Cytometry Data Acquisition

Parameter Setting

Excitation Laser Blue Laser (488 nm)

Green Fluorescence Detector 525/50 nm bandpass filter (e.g., FITC channel)

Red Fluorescence Detector
>650 nm longpass filter (e.g., PerCP or PE-

Cy5.5 channel)

Data Analysis
Plot Green Fluorescence (DNA content) vs. Red

Fluorescence (RNA content)

II. Apoptosis Detection
During apoptosis, chromatin condensation and DNA fragmentation occur. Acridine Orange can

be used to detect these changes. Apoptotic cells will exhibit a decrease in green fluorescence

and an increase in red fluorescence due to the increased accessibility of the dye to denatured,

single-stranded DNA. For a more robust analysis, AO is often used in combination with a

viability dye like Ethidium Bromide (EB) or Propidium Iodide (PI). Live cells will have intact

membranes and stain green, early apoptotic cells will show condensed chromatin and stain

bright green, late apoptotic cells will have compromised membranes and stain orange, and

necrotic cells will stain orange-red.

Experimental Protocol
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Reagent Composition Storage

AO/EB Staining Solution

100 µg/mL Acridine Orange

and 100 µg/mL Ethidium

Bromide in PBS

4°C, protected from light

B. Staining Procedure

Start:
1x10^6 cells/mL

in PBS

Add 1 µL of
AO/EB solution

to 25 µL of
cell suspension

Incubate
5-15 minutes

at RT, protected
from light

Analyze Immediately
on Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for apoptosis detection with Acridine Orange/Ethidium Bromide.

Resuspend cells at a concentration of approximately 1x10⁶ cells/mL in PBS.

To 25 µL of the cell suspension, add 1 µL of the AO/EB staining solution.

Incubate for 5-15 minutes at room temperature, protected from light.

Analyze immediately on a flow cytometer.

C. Flow Cytometry Data Acquisition and Interpretation

Parameter Setting

Excitation Laser Blue Laser (488 nm)

Green Fluorescence Detector 525/50 nm bandpass filter (for AO)

Red Fluorescence Detector >670 nm longpass filter (for EB)

Data Analysis
Bivariate plot of Green Fluorescence vs. Red

Fluorescence
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Cell Population
Green
Fluorescence

Red Fluorescence Interpretation

Live Normal Low
Intact membrane,

normal chromatin

Early Apoptotic Bright Low
Intact membrane,

condensed chromatin

Late Apoptotic Low High

Compromised

membrane,

fragmented DNA

Necrotic Low High

Compromised

membrane,

permeable to EB

III. Lysosomal Integrity and Autophagy
Acridine Orange accumulates in acidic vesicular organelles (AVOs), such as lysosomes and

autolysosomes, where it forms aggregates that fluoresce red. An increase in the red to green

fluorescence intensity ratio can indicate an increase in the volume of AVOs, which is a hallmark

of autophagy. Conversely, a loss of red fluorescence can indicate lysosomal membrane

permeabilization (LMP).

Experimental Protocol

A. Reagent Preparation

Reagent Composition Storage

AO Stock Solution 1 mM Acridine Orange in dH₂O 4°C, protected from light

Staining Medium Cell culture medium or PBS N/A

B. Staining Procedure
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Start:
Cells in suspension
in culture medium

Add AO Stock Solution
to a final concentration

of 0.5-5.0 µM

Incubate
15-60 minutes

at 37°C

Wash cells with PBS
(Optional, if background

is high)

Analyze on
Flow Cytometer

Click to download full resolution via product page

Caption: Workflow for lysosomal staining with Acridine Orange.

Prepare a cell suspension in complete culture medium or PBS.

Add AO stock solution to the cell suspension to a final concentration of 0.5-5.0 µM.

Incubate for 15-60 minutes at 37°C.

(Optional) Wash the cells with PBS to remove excess dye if the background fluorescence is

high.

Resuspend the cells in PBS for analysis.

Analyze on a flow cytometer.

C. Flow Cytometry Data Acquisition and Analysis

Parameter Setting

Excitation Laser Blue Laser (488 nm)

Green Fluorescence Detector 535 nm (e.g., FITC channel)

Red Fluorescence Detector >640 nm (e.g., PerCP or PE-Cy5.5 channel)

Data Analysis
Analyze the shift in red fluorescence intensity or

the red/green fluorescence intensity ratio.

Summary of Quantitative Parameters
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Application Parameter Typical Range

Cell Cycle Analysis AO Staining Concentration 20 µg/mL

Incubation Time 1 minute

Apoptosis Detection AO/EB Concentration 100 µg/mL each

Incubation Time 5-15 minutes

Lysosomal Staining AO Staining Concentration 0.5 - 5.0 µM

Incubation Time 15 - 60 minutes

General Excitation Wavelength 488 nm

Green Emission ~525 nm

Red Emission ~650 nm

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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